molecular formula C22H17BrN2OS2 B15012943 N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide

Cat. No.: B15012943
M. Wt: 469.4 g/mol
InChI Key: CQTOSEWUBCMVEW-UHFFFAOYSA-N
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Description

N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHYLBENZAMIDE is a complex organic compound that features a benzothiazole core, a bromophenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHYLBENZAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl methyl sulfide is introduced to the benzothiazole core.

    Attachment of the Methylbenzamide Moiety: This can be done through an amide coupling reaction using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHYLBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific proteins or enzymes.

Mechanism of Action

The mechanism of action of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHYLBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can intercalate with DNA, while the bromophenyl group can form halogen bonds with amino acid residues in proteins. This dual interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHYLBENZAMIDE
  • N-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHYLBENZAMIDE

Uniqueness

N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHYLBENZAMIDE is unique due to the presence of the bromine atom, which can participate in halogen bonding, enhancing its binding affinity to biological targets. This makes it potentially more effective in its applications compared to its chloro- or fluoro- analogs.

Properties

Molecular Formula

C22H17BrN2OS2

Molecular Weight

469.4 g/mol

IUPAC Name

N-[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-methylbenzamide

InChI

InChI=1S/C22H17BrN2OS2/c1-14-4-2-3-5-18(14)21(26)24-17-10-11-19-20(12-17)28-22(25-19)27-13-15-6-8-16(23)9-7-15/h2-12H,13H2,1H3,(H,24,26)

InChI Key

CQTOSEWUBCMVEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)Br

Origin of Product

United States

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